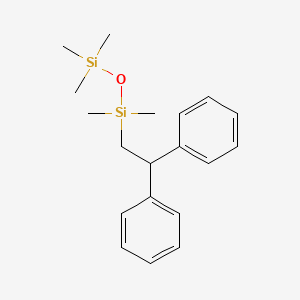
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane is an organosilicon compound characterized by the presence of a disiloxane backbone with a 2,2-diphenylethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane typically involves the reaction of 2,2-diphenylethanol with chloropentamethyldisiloxane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the siloxane bond. The general reaction scheme is as follows:
2,2-Diphenylethanol+ChloropentamethyldisiloxaneBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The siloxane bond can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the siloxane bond.
Major Products
Oxidation: Silanols or siloxane derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Silanols and corresponding alcohols.
Scientific Research Applications
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique properties, such as hydrophobic coatings and silicone-based polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane depends on its application. In organic synthesis, it acts as a reagent that can participate in various chemical reactions. In material science, its unique structural properties contribute to the formation of materials with desired characteristics. In biological applications, it may interact with molecular targets through hydrophobic interactions and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Diphenylethyl)piperazine: Used in medicinal chemistry for its pharmacological properties.
2,2-Diphenylethyl isocyanate: Employed in the synthesis of polyurethanes and other polymers.
N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-thiadiazole-3-carboxamide: Investigated for its potential as an antimalarial agent.
Uniqueness
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Properties
CAS No. |
820207-16-7 |
|---|---|
Molecular Formula |
C19H28OSi2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2,2-diphenylethyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C19H28OSi2/c1-21(2,3)20-22(4,5)16-19(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,19H,16H2,1-5H3 |
InChI Key |
ZWBYCKJGSKXHOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)
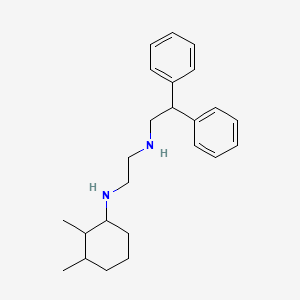
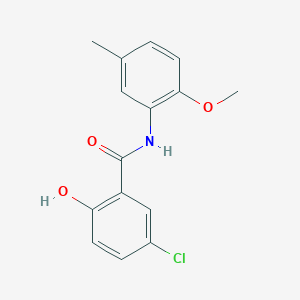
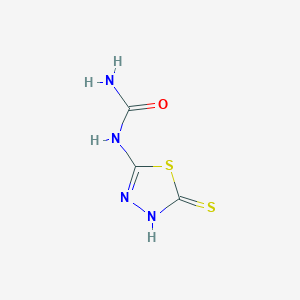
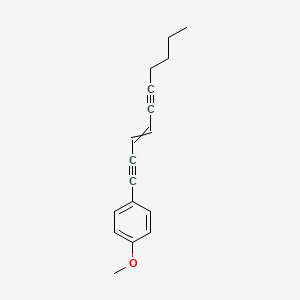
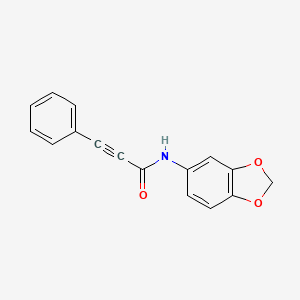
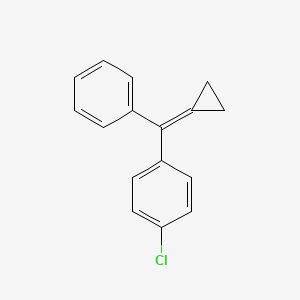
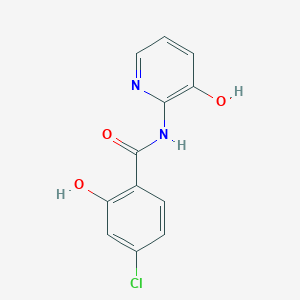
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)

![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
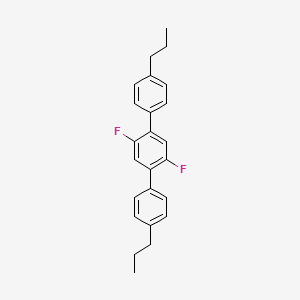
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
